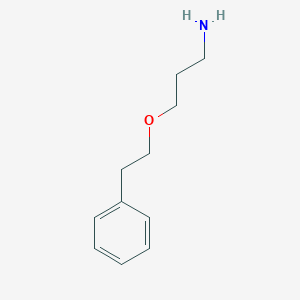
3-(2-Phenylethoxy)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethoxy)propan-1-amine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is characterized by a phenylethoxy group attached to a propan-1-amine backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
The synthesis of 3-(2-Phenylethoxy)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2-phenylethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the phenylethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality.
化学反应分析
3-(2-Phenylethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The amine group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride may produce an alcohol.
科学研究应用
3-(2-Phenylethoxy)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical derivatives.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders.
作用机制
The mechanism of action of 3-(2-Phenylethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
3-(2-Phenylethoxy)propan-1-amine can be compared with other similar compounds, such as:
3-Phenylpropylamine: This compound has a similar structure but lacks the ethoxy group. It is used in the synthesis of various pharmaceuticals and has different chemical properties and reactivity.
2-Phenylethylamine: This compound has a shorter carbon chain and is a naturally occurring monoamine found in the human brain.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable for various scientific and industrial applications.
属性
IUPAC Name |
3-(2-phenylethoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEOQRJTHAYVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2436524.png)

![7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2436527.png)
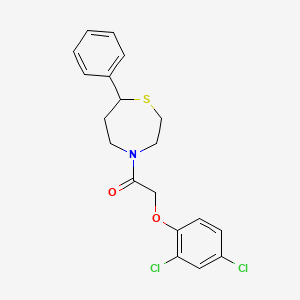
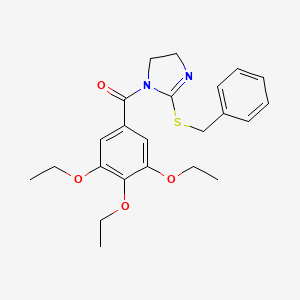
![[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid](/img/structure/B2436531.png)
![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2436534.png)
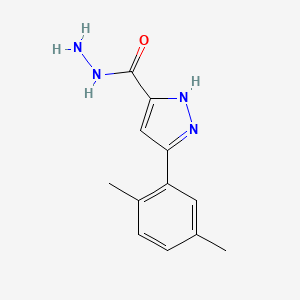
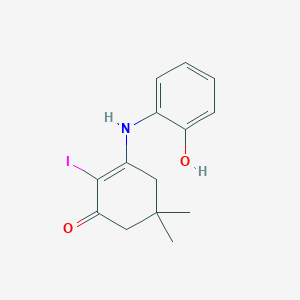
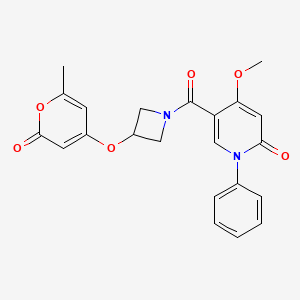
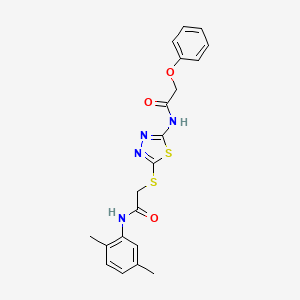
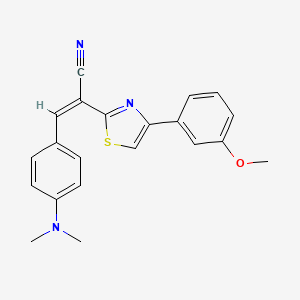
![N-(2,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2436543.png)
![3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2436546.png)
